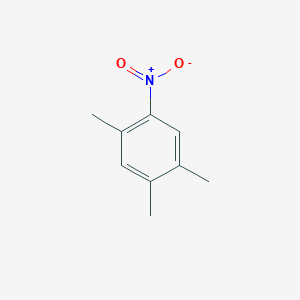

1,2,4-Trimethyl-5-nitrobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10997. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2,4-trimethyl-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6-4-8(3)9(10(11)12)5-7(6)2/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WILMQVBUVCETSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70209866 | |

| Record name | 1,2,4-Trimethyl-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70209866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610-91-3 | |

| Record name | 1,2,4-Trimethyl-5-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=610-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4-Trimethyl-5-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 610-91-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10997 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,4-Trimethyl-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70209866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4-trimethyl-5-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.309 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,4-TRIMETHYL-5-NITROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TYY6ZJ2QQV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Nitration of 1,2,4-Trimethylbenzene

Abstract

The nitration of 1,2,4-trimethylbenzene, also known as pseudocumene, is a classic example of electrophilic aromatic substitution on a polysubstituted, activated benzene ring. This technical guide provides a comprehensive examination of the underlying mechanism, focusing on the generation of the active electrophile, the directing effects of the methyl substituents, and the factors governing the regioselectivity of the reaction. By analyzing the interplay of electronic and steric effects, we elucidate the stability of the arenium ion intermediates, thereby explaining the observed product distribution. This document is intended for researchers, chemists, and professionals in drug development who require a deep, mechanistically-grounded understanding of this fundamental organic transformation.

Introduction: Electrophilic Aromatic Substitution in Activated Arenes

Electrophilic aromatic substitution (SEAr) is a foundational reaction class in organic chemistry wherein an electrophile replaces an atom, typically hydrogen, on an aromatic ring. The reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as a sigma (σ) complex or arenium ion. The substituents already present on the aromatic ring profoundly influence both the rate of reaction and the position (regioselectivity) of the incoming electrophile.

1,2,4-Trimethylbenzene (pseudocumene) serves as an excellent case study for this reaction.[1] As an aromatic hydrocarbon, it is found naturally in coal tar and petroleum.[1] The presence of three electron-donating methyl groups makes the ring significantly more nucleophilic and thus more reactive towards electrophiles than benzene itself—a phenomenon known as activation.[2][3] These alkyl groups are ortho-, para-directors, meaning they preferentially direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. In a polysubstituted system like 1,2,4-trimethylbenzene, the cumulative directing effects of all three groups and steric considerations must be analyzed to predict the reaction outcome.

Generation of the Electrophile: The Nitronium Ion

The nitration of aromatic compounds is typically achieved using a "mixed acid" solution of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[4][5] In this mixture, sulfuric acid is the stronger acid and acts as a catalyst by protonating nitric acid. This protonation converts the hydroxyl group of nitric acid into a good leaving group (water), which then departs to generate the highly reactive electrophile: the nitronium ion (NO₂⁺).[6]

The formation of the nitronium ion is a critical prerequisite for the reaction, as nitric acid alone is generally not electrophilic enough to attack the stable aromatic ring. The linear structure and positive charge on the nitrogen atom make the nitronium ion a potent electrophile, ready to be attacked by the electron-rich π-system of 1,2,4-trimethylbenzene.

Caption: Generation of the nitronium ion electrophile from nitric and sulfuric acids.

The Core Mechanism: Regioselectivity in the Nitration of 1,2,4-Trimethylbenzene

With three activating methyl groups, the aromatic ring of 1,2,4-trimethylbenzene is highly susceptible to electrophilic attack. The vacant positions available for substitution are C-3, C-5, and C-6. The distribution of the final nitro-isomers is determined by the relative stability of the arenium ion intermediates formed upon attack at each of these positions.

Directing Effects of the Methyl Groups

Methyl groups activate the ring and direct ortho- and para- due to two main electronic effects:

-

Inductive Effect (+I): Alkyl groups are electron-donating through the sigma bond network, pushing electron density into the ring and making it more nucleophilic.[3]

-

Hyperconjugation: The overlap of the C-H σ-bonds of the methyl group with the π-system of the ring delocalizes electron density into the ring, particularly at the ortho and para positions.

In 1,2,4-trimethylbenzene, these effects are cumulative. All vacant positions (3, 5, and 6) are ortho or para to at least one methyl group, making them all activated. The key to determining the major product lies in which positions are most strongly activated and lead to the most stable carbocation intermediate.

Analysis of Arenium Ion Intermediates

The stability of the arenium ion is maximized when the positive charge can be delocalized onto a carbon atom bearing a substituent that can stabilize it, such as an alkyl group (forming a tertiary carbocation).

-

Attack at C-5: This position is ortho to the C-4 methyl group and para to the C-1 methyl group. The resulting arenium ion is highly stabilized because two key resonance structures place the positive charge on carbons bearing a methyl group (C-1 and C-4). This dual stabilization makes the intermediate formed from attack at C-5 particularly low in energy.

-

Attack at C-6: This position is ortho to the C-1 methyl group and meta to the C-2 and C-4 methyl groups. The arenium ion intermediate has one resonance contributor where the positive charge is on the methyl-bearing C-1, providing significant stabilization.

-

Attack at C-3: This position is ortho to the C-2 and C-4 methyl groups. The intermediate formed has one resonance structure that places the positive charge on the methyl-bearing C-4 and another that places it on the methyl-bearing C-2. This intermediate is also highly stabilized.

Caption: Possible products from the mononitration of 1,2,4-trimethylbenzene.

The Decisive Role of Steric Hindrance

While electronic effects suggest that positions 3 and 5 are highly favored, steric hindrance often plays a tie-breaking role.[7][8] Steric hindrance refers to the spatial crowding around a reaction site that can impede the approach of a reactant.[3] The electrophile (NO₂⁺) is bulky and its approach to the aromatic ring can be physically blocked by adjacent substituents.[3][8]

-

Position C-3: This site is located between the methyl groups at C-2 and C-4. The approach of the nitronium ion to this position is sterically hindered by these two flanking methyl groups.

-

Position C-5: This site is adjacent only to the C-4 methyl group. It is sterically much more accessible than the C-3 position.

-

Position C-6: This site is adjacent only to the C-1 methyl group. It is also relatively unhindered.

Comparing the electronically favorable positions, the C-5 position is significantly less sterically hindered than the C-3 position. Therefore, the combination of strong electronic activation and lower steric hindrance makes the C-5 position the primary site of nitration .

Caption: Logical workflow for determining the major product based on electronic and steric effects.

Deprotonation to Restore Aromaticity

The final step of the mechanism is the rapid removal of a proton from the carbon atom that formed the new bond with the nitro group. A weak base in the mixture, such as the bisulfate ion (HSO₄⁻) or a water molecule, abstracts the proton. The electrons from the C-H bond then move back into the ring, restoring the stable aromatic π-system and yielding the final product, 5-nitro-1,2,4-trimethylbenzene.

Product Distribution Summary

The nitration of 1,2,4-trimethylbenzene does not yield a single product but a mixture of isomers. However, based on the mechanistic principles discussed, a clear major product emerges.

| Position of Nitration | Resulting Isomer | Electronic Factors | Steric Factors | Expected Yield |

| C-5 | 5-Nitro-1,2,4-trimethylbenzene | Very Favorable | Accessible | Major |

| C-3 | 3-Nitro-1,2,4-trimethylbenzene | Very Favorable | Hindered | Minor |

| C-6 | 6-Nitro-1,2,4-trimethylbenzene | Favorable | Accessible | Minor |

While precise percentages can vary with reaction conditions (temperature, acid concentration), the dominant product is consistently 5-nitro-1,2,4-trimethylbenzene due to the optimal combination of electronic stabilization of the intermediate and steric accessibility of the reaction site.

Representative Experimental Protocol

The following protocol outlines a standard laboratory procedure for the nitration of 1,2,4-trimethylbenzene. Safety Note: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Materials and Reagents

-

1,2,4-Trimethylbenzene (Pseudocumene)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Ice bath

-

Dichloromethane (CH₂Cl₂) or Diethyl Ether

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, condenser, and separatory funnel.

Procedure

-

Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 25 mL of concentrated sulfuric acid. While stirring and maintaining the temperature below 10 °C, add 21 mL of concentrated nitric acid dropwise.[6] Allow the mixture to cool.

-

Addition of Substrate: To the cooled nitrating mixture, add 17.5 mL of 1,2,4-trimethylbenzene dropwise from a dropping funnel over a period of 30-40 minutes.[6] The temperature of the reaction mixture must be carefully controlled and maintained between 20-30 °C using the ice bath. Higher temperatures increase the risk of dinitration.[4][5]

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure the reaction goes to completion.

-

Workup: Carefully pour the reaction mixture over a beaker containing approximately 200 g of crushed ice and water. This will quench the reaction and precipitate the oily product.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the product into an organic solvent like dichloromethane (2 x 50 mL).

-

Neutralization: Combine the organic layers and wash them sequentially with cold water (2 x 100 mL) and then carefully with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any residual acid.[9] Vent the separatory funnel frequently to release CO₂ gas produced during neutralization. Finally, wash with brine (50 mL).

-

Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude product mixture, which will be a yellow oil. The major component of this oil will be 5-nitro-1,2,4-trimethylbenzene. Further purification can be achieved via distillation or chromatography if necessary.

References

-

Master Organic Chemistry. (2018, March 19). EAS On Disubstituted Benzenes: The Strongest Electron-Donor “Wins”. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, January 14). 16.6: An Explanation of Substituent Effects. Retrieved from [Link]

-

University of Basrah. Nitration of Aromatic Hydrocarbons Preparation of Nitrobenzene. Retrieved from [Link]

-

LibreTexts Chemistry. (2019, June 5). 19.7: An Explanation of Substituent Effects. Retrieved from [Link]

-

Clark, J. (n.d.). Nitration of benzene and methylbenzene. Chemguide. Retrieved from [Link]

- Google Patents. (n.d.). EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds.

-

Wikipedia. (n.d.). 1,2,4-Trimethylbenzene. Retrieved from [Link]

-

ERIC. (2007, October). EJ820850 - Discovering Electronic Effects of Substituents in Nitrations of Benzene Derivatives Using GC-MS Analysis. Journal of Chemical Education. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, January 22). Nitration of Benzene and Methylbenzene. Retrieved from [Link]

-

Frontiers in Chemistry. (2024, May 14). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Retrieved from [Link]

-

CDC Stacks. (n.d.). Information Profiles on Potential Occupational Hazards: Trimethylbenzenes. Retrieved from [Link]

-

OEHHA. (2023, January 1). Trimethylbenzenes Reference Exposure Levels, January 2023, Public Review Draft. Retrieved from [Link]

- Google Patents. (n.d.). US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof.

-

UNCW Institutional Repository. (n.d.). A study of the regioselectivity in the zeolite-assisted nitration of toluene. Retrieved from [Link]

-

PubMed. (n.d.). Regioselectivity in the nitration of dialkoxybenzenes. Retrieved from [Link]

Sources

- 1. 1,2,4-Trimethylbenzene - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. uobabylon.edu.iq [uobabylon.edu.iq]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 5-Nitropseudocumene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitropseudocumene, systematically known as 1,2,4-trimethyl-5-nitrobenzene, is a nitroaromatic hydrocarbon of significant interest in synthetic organic chemistry.[1][2] Its molecular structure, featuring a benzene ring substituted with three methyl groups and a nitro group, provides a unique combination of steric and electronic properties. This guide offers a comprehensive overview of the physical and chemical properties of 5-nitropseudocumene, detailed experimental protocols for its synthesis and characterization, and a discussion of its potential applications, particularly in the realm of drug discovery and medicinal chemistry.

The pseudocumene (1,2,4-trimethylbenzene) scaffold is a recurring motif in pharmacologically active molecules, and the introduction of a nitro group opens up a plethora of synthetic possibilities. The nitro group is a versatile functional group that can be readily transformed into other functionalities, such as amines, or used to activate the aromatic ring for nucleophilic substitution reactions.[3][4][5][6] Understanding the nuanced properties of 5-nitropseudocumene is therefore crucial for its effective utilization as a building block in the synthesis of complex molecular architectures.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key physical and chemical properties of 5-nitropseudocumene are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁NO₂ | [1][2] |

| Molecular Weight | 165.19 g/mol | [1] |

| Appearance | Solid | Sigma-Aldrich |

| Melting Point | 68-72 °C | Sigma-Aldrich |

| Boiling Point | 265 °C | Sigma-Aldrich |

| CAS Number | 610-91-3 | [1] |

| Synonyms | This compound, 5-Nitro-1,2,4-trimethylbenzene | [1][2] |

| InChI Key | WILMQVBUVCETSB-UHFFFAOYSA-N | [1] |

| SMILES | CC1=CC(=C(C=C1C)[O-])C | [1] |

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and characterization of 5-nitropseudocumene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of 5-nitropseudocumene is expected to show distinct signals for the aromatic protons and the methyl protons. The electron-withdrawing nature of the nitro group will cause a downfield shift in the signals of the adjacent aromatic protons.[7][8] The aromatic region will likely display two singlets, corresponding to the two non-equivalent aromatic protons. The methyl groups will also exhibit distinct singlets in the upfield region of the spectrum.

-

¹³C NMR: The carbon NMR spectrum will provide information on the chemical environment of each carbon atom in the molecule. The carbon atom attached to the nitro group will be significantly deshielded and appear at a lower field. The signals for the methyl carbons will be observed at higher field.[7][8]

A representative, though not experimentally derived, depiction of the expected NMR peak assignments is available on public databases such as PubChem.[1]

Infrared (IR) Spectroscopy

The IR spectrum of 5-nitropseudocumene is characterized by strong absorption bands corresponding to the nitro group. Specifically, asymmetric and symmetric stretching vibrations of the N-O bond are typically observed in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. Additional bands corresponding to C-H stretching of the aromatic ring and methyl groups, as well as C=C stretching of the aromatic ring, will also be present.[1][9]

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of 5-nitropseudocumene will show a molecular ion peak (M⁺) corresponding to its molecular weight. Fragmentation patterns will likely involve the loss of the nitro group (NO₂) and successive loss of methyl radicals.[1][10]

Chemical Properties and Reactivity

The chemical behavior of 5-nitropseudocumene is dictated by the interplay of the electron-donating methyl groups and the strongly electron-withdrawing nitro group.

Synthesis of 5-Nitropseudocumene

The most common method for the synthesis of 5-nitropseudocumene is the direct nitration of pseudocumene (1,2,4-trimethylbenzene). This electrophilic aromatic substitution reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring of pseudocumene. The directing effects of the three methyl groups favor substitution at the C5 position.

Caption: Synthesis of 5-Nitropseudocumene via Nitration.

Reactivity of the Nitro Group

The nitro group of 5-nitropseudocumene is a versatile handle for further functionalization.

-

Reduction to an Amine: The nitro group can be readily reduced to an amino group (NH₂) to form 5-aminopseudocumene. This transformation is a cornerstone of aromatic chemistry and can be achieved using various reducing agents, such as tin or iron in the presence of hydrochloric acid, or through catalytic hydrogenation. The resulting aniline derivative is a valuable precursor for the synthesis of a wide range of compounds, including dyes, pharmaceuticals, and polymers.

-

Nucleophilic Aromatic Substitution (SNAr): The strongly electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, particularly at the positions ortho and para to it. While the positions ortho to the nitro group in 5-nitropseudocumene are sterically hindered by the methyl groups, this activation can still facilitate the displacement of a suitable leaving group, should one be present on the ring.[3][4][5][6][11]

Experimental Protocols

Synthesis of 5-Nitropseudocumene

Materials:

-

Pseudocumene (1,2,4-trimethylbenzene)

-

Concentrated nitric acid (70%)

-

Concentrated sulfuric acid (98%)

-

Ice

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Separatory funnel

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

In a flask equipped with a magnetic stir bar and placed in an ice bath, slowly add concentrated sulfuric acid to an equal volume of concentrated nitric acid with constant stirring. Keep the temperature of the nitrating mixture below 10 °C.

-

In a separate flask, dissolve pseudocumene in a minimal amount of dichloromethane.

-

Slowly add the nitrating mixture dropwise to the pseudocumene solution while maintaining the temperature below 10 °C with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Carefully pour the reaction mixture over crushed ice.

-

Transfer the mixture to a separatory funnel and extract the organic layer with dichloromethane.

-

Wash the organic layer sequentially with water and saturated sodium bicarbonate solution until the effervescence ceases.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Characterization Workflow

Caption: Workflow for the Purification and Characterization of 5-Nitropseudocumene.

Applications in Drug Discovery and Research

While 5-nitropseudocumene itself is not a therapeutic agent, its structural motifs and reactive handles are of considerable interest to medicinal chemists.

-

As a Synthetic Intermediate: The true value of 5-nitropseudocumene in drug discovery lies in its potential as a versatile starting material. The conversion of the nitro group to an amine provides a key entry point for the construction of more complex molecules. The resulting 5-aminopseudocumene can be further elaborated through a variety of reactions, such as amide bond formation, sulfonylation, and diazotization, to generate libraries of compounds for biological screening.

-

The Role of the Pseudocumene Scaffold: The trimethylbenzene core can impart favorable pharmacokinetic properties to a drug candidate, such as increased lipophilicity, which can enhance membrane permeability and oral bioavailability. The specific substitution pattern of pseudocumene can also influence the binding affinity and selectivity of a molecule for its biological target.

-

Nitroaromatics in Medicinal Chemistry: Nitroaromatic compounds have a long history in medicine and continue to be a source of new drug leads. The nitro group can participate in crucial interactions with biological targets and is a key feature in several approved drugs. Furthermore, the bioreduction of the nitro group under hypoxic conditions is a strategy that has been explored for the development of targeted anticancer agents.

Conclusion

5-Nitropseudocumene is a valuable chemical entity with a well-defined set of physicochemical and spectroscopic properties. Its synthesis is straightforward, and its chemical reactivity, particularly the versatility of the nitro group, makes it an attractive building block for synthetic chemists. For researchers in drug discovery, 5-nitropseudocumene represents a readily accessible starting material for the generation of novel compounds with potential therapeutic applications. A thorough understanding of the principles outlined in this guide will enable scientists to effectively harness the potential of this important nitroaromatic compound in their research endeavors.

References

-

PubChem. This compound. Available at: [Link].

-

PubChem. 1,2,3-Trimethyl-5-nitrobenzene. Available at: [Link].

-

StackExchange. Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Available at: [Link].

-

SIELC Technologies. This compound. Available at: [Link].

-

ResearchGate. 1H and 13C NMR chemical shifts of nitrobenzene amination products... Available at: [Link].

-

PubChem. 1,2,4-Trimethoxy-5-nitrobenzene. Available at: [Link].

-

NIST. Benzene, 1,3,5-trimethyl-2-nitro-. Available at: [Link].

-

Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. Available at: [Link].

-

Chemistry Steps. Nucleophilic Aromatic Substitution. Available at: [Link].

-

NIST. Benzene, 1,3,5-trimethyl-2-nitro-. Available at: [Link].

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0013733). Available at: [Link].

-

NIST. Benzene, 1,2,4-trimethyl-. Available at: [Link].

-

YouTube. Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. Available at: [Link].

-

YouTube. (L-456) Aromatic Nucleophilic Substitution (ANS) on 5-member heterocycles and Cine... Available at: [Link].

-

YouTube. Nucleophilic Aromatic Substitution. Available at: [Link].

-

Chemistry LibreTexts. 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Available at: [Link].

-

PubMed. Research, Development and Pharmacological Activity of Sinomenine and Its Derivatives. Available at: [Link].

-

PubMed Central. Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence. Available at: [Link].

-

Semantic Scholar. PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW. Available at: [Link].

-

MDPI. New Derivatives of Chalcones, Chromenes, and Stilbenoids, Complexed with Methyl-β-Cyclodextrin with Antioxidant Properties and Antibacterial Synergism with Antibiotics. Available at: [Link].

-

PubMed Central. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. Available at: [Link].

Sources

- 1. This compound | C9H11NO2 | CID 69130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2,3-Trimethyl-5-nitrobenzene | C9H11NO2 | CID 308738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. researchgate.net [researchgate.net]

- 9. Benzene, 1,3,5-trimethyl-2-nitro- [webbook.nist.gov]

- 10. Benzene, 1,3,5-trimethyl-2-nitro- [webbook.nist.gov]

- 11. youtube.com [youtube.com]

1H and 13C NMR spectral data of 1,2,4-trimethyl-5-nitrobenzene

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 1,2,4-Trimethyl-5-nitrobenzene

Introduction

This compound, also known as 5-nitropseudocumene, is an important intermediate in the synthesis of various organic compounds.[1][2] The precise structural elucidation of such molecules is paramount for ensuring the integrity of subsequent research and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for determining the molecular structure of organic compounds in solution. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, offering researchers, scientists, and drug development professionals a detailed interpretation of its spectral features, grounded in fundamental principles of NMR theory.

Molecular Structure and Spectroscopic Predictions

The structure of this compound features a benzene ring substituted with three methyl groups and one nitro group.[1] The substitution pattern (1,2,4-trimethyl and 5-nitro) dictates the molecule's symmetry, which in turn determines the number of unique signals observed in its NMR spectra.

A thorough examination of the molecular structure reveals a lack of symmetry. Consequently, all protons and carbon atoms are chemically non-equivalent. This leads to the expectation of:

-

¹H NMR Spectrum: Five distinct signals—two for the aromatic protons and three for the methyl group protons.

-

¹³C NMR Spectrum: Nine distinct signals—six for the aromatic carbons and three for the methyl group carbons.

The electron-withdrawing nature of the nitro group and the electron-donating character of the methyl groups significantly influence the electronic environment of the nearby nuclei, leading to predictable variations in their chemical shifts.[3][4]

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The analysis of chemical shifts, integration values, and signal multiplicities allows for the unambiguous assignment of each proton.

¹H NMR Data Summary

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | 7.85 | Singlet | 1H | H-6 |

| 2 | 7.05 | Singlet | 1H | H-3 |

| 3 | 2.50 | Singlet | 3H | CH₃ at C-4 |

| 4 | 2.35 | Singlet | 3H | CH₃ at C-2 |

| 5 | 2.25 | Singlet | 3H | CH₃ at C-1 |

Note: Data is typically acquired in CDCl₃. Chemical shifts are referenced to TMS (δ = 0.00 ppm). The exact chemical shifts can vary slightly depending on the solvent and concentration.

Detailed Spectral Interpretation

Aromatic Protons (H-3 and H-6):

-

The two signals at 7.85 ppm and 7.05 ppm correspond to the two aromatic protons. Their downfield position is characteristic of protons attached to a benzene ring.[5]

-

The signal at 7.85 ppm (H-6) is significantly deshielded. This is due to its position ortho to the strongly electron-withdrawing nitro group (-NO₂). The nitro group's inductive and resonance effects withdraw electron density from this position, reducing shielding and shifting the signal downfield.

-

The signal at 7.05 ppm (H-3) is relatively upfield compared to H-6. This proton is situated between two electron-donating methyl groups, which increase the electron density at this position, causing greater shielding.

-

Both aromatic signals appear as singlets because they lack adjacent protons for spin-spin coupling.

Methyl Protons (C1-CH₃, C2-CH₃, C4-CH₃):

-

The three upfield singlets at 2.50, 2.35, and 2.25 ppm, each integrating to 3 protons, are assigned to the three methyl groups.

-

The signal at 2.50 ppm is assigned to the methyl group at C-4. This methyl group is para to one methyl group and ortho to another methyl group and the nitro group, leading to its specific electronic environment.

-

The signals at 2.35 ppm and 2.25 ppm are assigned to the methyl groups at C-2 and C-1, respectively. Their chemical shifts are very similar, reflecting their positions on the ring relative to the other substituents. Precise assignment may require advanced 2D NMR techniques like NOESY, but this ordering is based on the general electronic effects of the substituents.

-

All three methyl signals are singlets as there are no protons on the adjacent carbon atoms.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides insights into their electronic environments. As predicted, nine distinct signals are observed.

¹³C NMR Data Summary

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| 148.5 | C-5 | Attached to the electron-withdrawing NO₂ group (ipso-carbon) |

| 145.0 | C-2 | Substituted with a methyl group, deshielded by proximity to other substituents |

| 135.8 | C-4 | Substituted with a methyl group |

| 134.2 | C-1 | Substituted with a methyl group |

| 131.5 | C-6 | Aromatic CH, deshielded by the adjacent NO₂ group |

| 125.0 | C-3 | Aromatic CH |

| 20.5 | C2-CH₃ | Methyl carbon |

| 19.8 | C4-CH₃ | Methyl carbon |

| 19.2 | C1-CH₃ | Methyl carbon |

Note: Data is typically acquired in CDCl₃ with proton decoupling. Chemical shifts are referenced to TMS (δ = 0.00 ppm).

Detailed Spectral Interpretation

Aromatic Carbons (C-1 to C-6):

-

The six signals between 125.0 and 148.5 ppm correspond to the aromatic carbons.

-

The most downfield signal at 148.5 ppm is assigned to C-5 , the carbon directly attached to the nitro group. The strong electron-withdrawing effect of the nitro group causes significant deshielding of this ipso-carbon.[3]

-

The signals at 145.0 ppm, 135.8 ppm, and 134.2 ppm are assigned to the other quaternary carbons, C-2, C-4, and C-1 , respectively. These carbons are substituted with methyl groups, and their chemical shifts are influenced by the overall substitution pattern.

-

The signal at 131.5 ppm is assigned to C-6 . This carbon is bonded to a proton and is adjacent to the nitro group, resulting in a downfield shift compared to C-3.

-

The most upfield of the aromatic signals, at 125.0 ppm , is assigned to C-3 . This carbon is also bonded to a proton but is flanked by two methyl-substituted carbons, leading to a more shielded environment.

Methyl Carbons (C1-CH₃, C2-CH₃, C4-CH₃):

-

The three signals in the high-field region at 20.5, 19.8, and 19.2 ppm are attributed to the three methyl carbons. These chemical shifts are typical for methyl groups attached to an aromatic ring. The slight differences in their chemical shifts are due to the different electronic environments created by the substitution pattern on the benzene ring.

Experimental Protocol for NMR Data Acquisition

A standardized protocol is essential for obtaining high-quality, reproducible NMR spectra. The following workflow outlines the key steps for the analysis of this compound.

Caption: Standard experimental workflow for NMR analysis.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 15 mg of solid this compound.

-

Transfer the solid to a clean, dry vial.

-

Add approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), containing tetramethylsilane (TMS) as an internal standard.

-

Ensure the sample is fully dissolved, using gentle vortexing if necessary.

-

Transfer the solution into a 5 mm NMR tube using a Pasteur pipette.

-

-

Instrumental Setup and Calibration:

-

Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.

-

Optimize the magnetic field homogeneity by shimming, which involves adjusting the current in the shim coils to achieve sharp, symmetrical peaks.

-

-

¹H NMR Spectrum Acquisition:

-

Load standard proton acquisition parameters. A typical experiment on a 400 MHz spectrometer would involve:

-

A 30-45 degree pulse angle.

-

A relaxation delay of 1-2 seconds.

-

Acquisition of 16 to 32 scans for a good signal-to-noise ratio.

-

-

-

¹³C NMR Spectrum Acquisition:

-

Load standard carbon acquisition parameters with proton decoupling. For a 100 MHz spectrometer (corresponding to a 400 MHz proton frequency):

-

A 30-45 degree pulse angle.

-

A relaxation delay of 2 seconds.

-

Acquisition of 512 to 2048 scans, as the ¹³C isotope has a low natural abundance.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs) to generate the frequency-domain spectra.

-

Perform phase and baseline corrections to ensure accurate peak shapes and integration.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the signals in the ¹H spectrum and perform peak picking for both ¹H and ¹³C spectra to determine their precise chemical shifts.

-

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound provides an unequivocal confirmation of its molecular structure. The number of signals, their chemical shifts, multiplicities, and integration values are all in complete agreement with the predicted spectrum for the assigned structure. The distinct downfield shift of the proton and carbon nuclei ortho and ipso to the nitro group, respectively, serves as a key spectroscopic signature. This guide provides a robust framework for the structural verification of this compound and serves as a practical reference for researchers in the field of organic chemistry and drug development.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Chen, C.-T., Kuo, J.-H., Pawar, V. D., Munot, Y. S., Weng, S.-S., Ku, C.-H., & Liu, C.-Y. (2005). Supporting Information for J. Org. Chem. 2005, 70, 1188-1197. American Chemical Society. This reference provides general experimental procedures for NMR spectroscopy.

-

NIST. (n.d.). Benzene, 1,3,5-trimethyl-2-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 1,2,3-Trimethyl-5-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1,2,4-Trimethylbenzene 13C NMR Spectrum. HMDB. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1,3,5-trimethyl-2-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]

- Progressive Academic Publishing. (n.d.). SPECTROSCOPIC STUDY OF 2,4,5-TRIMETHYLBENZENE.

-

ResearchGate. (n.d.). 1H and 13C NMR chemical shifts of nitrobenzene amination products. Retrieved from [Link]

-

PubChem. (n.d.). 2-Nitromesitylene. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,2,4-Trimethylbenzene. Wiley. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Nitrobenzene 1H NMR Spectrum. HMDB. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Nitro-2,4,5-trimethylbenzene. Wiley. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C9H12 C-13 nmr spectrum of 1,3,5-trimethylbenzene (mesitylene) analysis of chemical shifts. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]

-

Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

SciSpace. (n.d.). NMR Spectra of Some Nitro-substituted N-Alkylanilines. Retrieved from [Link]

-

Quora. (2017). How many peaks are in the 1H NMR spectrum of 1, 3, 5-trimethylbenzene (mesitylene)?. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,2,4-Trimethylbenzene. Wiley. Retrieved from [Link]

-

Wired Chemist. (n.d.). 1,3,5-trimethylbenzene Proton Integrals. Retrieved from [Link]

-

FooDB. (2010). Showing Compound 1,2,4-Trimethylbenzene (FDB005815). Retrieved from [Link]

-

YouTube. (2015). Carbon13 NMR - Two worked examples. MaChemGuy. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 1,2,4-Trimethyl-5-nitrobenzene

This guide provides a detailed examination of the electron ionization mass spectrometry (EI-MS) fragmentation behavior of 1,2,4-trimethyl-5-nitrobenzene (MW: 165.19 g/mol , Formula: C₉H₁₁NO₂).[1][2][3] Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple cataloging of fragments to explain the underlying chemical principles that govern the molecule's dissociation pathways. We will explore the characteristic cleavages of both the nitroaromatic system and the alkyl-substituted benzene ring, providing a predictive framework for spectral interpretation.

Part 1: The Foundation - Electron Ionization and Molecular Ion Formation

To understand the fragmentation of any molecule, we must first appreciate the initial ionization event. In Electron Ionization (EI), the gaseous analyte is bombarded by a high-energy electron beam (typically 70 eV).[4] This process has sufficient energy to eject an electron from the molecule's highest occupied molecular orbital (HOMO), creating a positively charged radical cation known as the molecular ion (M•⁺).[4][5]

The molecular ion of this compound is expected at a mass-to-charge ratio (m/z) of 165. Aromatic rings provide significant charge stability, often resulting in a prominent molecular ion peak, which is a critical first piece of information in spectral analysis.[6][7] However, the energy imparted during ionization leaves the M•⁺ in a highly excited vibrational state, causing it to rapidly decompose into a series of smaller, more stable fragment ions and neutral radicals. The pathways of this fragmentation are not random; they are dictated by the relative stabilities of the bonds within the ion and the stability of the resulting products.[8]

Part 2: Core Fragmentation Pathways of this compound

The fragmentation of this compound is a composite of pathways characteristic of both nitroaromatic compounds and alkylbenzenes. The interplay between the nitro group and the three methyl substituents dictates a rich and informative mass spectrum.

Pathways Driven by the Nitro Group

The nitro group is a powerful functional moiety that directs several key fragmentation reactions. The expulsion of small, open-shell molecules like •NO and •NO₂ are hallmark reactions for nitroaromatic compounds.[9][10]

-

Loss of a Nitro Radical (•NO₂): A primary cleavage involves the simple loss of the nitro group as a nitrogen dioxide radical (mass = 46 Da). This is a common pathway for nitroaromatics.[11] The resulting even-electron cation at m/z 119 corresponds to the trimethylbenzene cation, a relatively stable species.

-

M•⁺ (m/z 165) → [M - NO₂]⁺ (m/z 119) + •NO₂

-

-

Loss of a Nitric Oxide Radical (•NO): This fragmentation is more complex and involves an intramolecular rearrangement where an oxygen atom is transferred to the aromatic ring, followed by the elimination of a nitric oxide radical (mass = 30 Da). This yields a radical cation at m/z 135 .

-

M•⁺ (m/z 165) → [M - NO]•⁺ (m/z 135) + •NO

-

-

The "Ortho Effect" - Loss of a Hydroxyl Radical (•OH): A significant fragmentation pathway occurs when a nitro group is positioned ortho to a substituent containing a hydrogen atom, such as a methyl group.[12][13] In this compound, the nitro group at C5 is ortho to the methyl group at C4. This proximity facilitates an intramolecular hydrogen transfer from the methyl group to an oxygen of the nitro group, leading to the expulsion of a hydroxyl radical (mass = 17 Da). This process results in a very stable, resonance-delocalized even-electron ion at m/z 148 .

-

M•⁺ (m/z 165) → [M - OH]⁺ (m/z 148) + •OH

-

Pathways Driven by the Alkyl Substituents

Alkyl-substituted benzene rings undergo a characteristic fragmentation known as benzylic cleavage. This involves the cleavage of a C-C bond one carbon away from the ring, which is energetically favorable due to the formation of a highly stable, resonance-delocalized benzylium or tropylium ion.[7][14]

-

Benzylic Cleavage - Loss of a Methyl Radical (•CH₃): The most facile fragmentation of the alkyl framework is the loss of a methyl radical (mass = 15 Da) from the molecular ion. This cleavage produces an even-electron cation at m/z 150 . This ion is stabilized by resonance, delocalizing the positive charge across the aromatic ring and the remaining methylene group. This is often a very abundant ion in the spectra of methylated aromatics.

-

M•⁺ (m/z 165) → [M - CH₃]⁺ (m/z 150) + •CH₃

-

Secondary and Combined Fragmentation

The primary fragment ions can possess enough internal energy to fragment further, leading to the smaller ions observed in the spectrum.

-

[M - CH₃]⁺ → [M - CH₃ - NO₂]⁺: The prominent m/z 150 ion can subsequently lose a nitro group (46 Da) to form a cation at m/z 104 .

-

[M - NO₂]⁺ → [M - NO₂ - CH₃]⁺: Conversely, the m/z 119 ion can lose a methyl radical (15 Da), leading to an ion that may rearrange to the highly stable tropylium ion structure at m/z 104 .

The logical progression of these fragmentation events is visualized in the pathway diagram below.

Part 3: Visualization of Fragmentation Pathways

The relationships between the parent molecule and its primary and secondary fragments are illustrated below.

Caption: Predicted EI fragmentation pathway of this compound.

Part 4: Summary of Key Fragment Ions

The following table summarizes the principal ions predicted to appear in the EI mass spectrum of this compound. The relative abundance of these peaks will depend on the precise instrumental conditions, but the ions listed represent the most energetically favorable fragmentation products.

| m/z Value | Proposed Ion Structure/Formula | Neutral Loss | Fragmentation Pathway Description |

| 165 | [C₉H₁₁NO₂]•⁺ | --- | Molecular Ion (M•⁺) : The intact molecule with one electron removed. |

| 150 | [C₉H₁₀NO₂]⁺ | •CH₃ (15 Da) | Benzylic Cleavage : Loss of a methyl radical, forming a stable cation. |

| 148 | [C₉H₁₀NO]⁺ | •OH (17 Da) | Ortho Effect : Intramolecular H-transfer and loss of a hydroxyl radical. |

| 135 | [C₉H₁₁O]•⁺ | •NO (30 Da) | Rearrangement & Loss of NO : A characteristic fragmentation of nitroaromatics. |

| 119 | [C₉H₁₁]⁺ | •NO₂ (46 Da) | Loss of Nitro Group : Direct cleavage of the C-N bond. |

| 104 | [C₈H₈]⁺ | •CH₃ + NO₂ | Secondary Fragmentation : Loss of a methyl radical from the m/z 119 ion. |

Part 5: Experimental Protocol for Data Acquisition

This section outlines a self-validating protocol for acquiring the mass spectrum of this compound using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system with an EI source. The causality behind these parameters is to ensure volatilization without thermal degradation, efficient ionization, and clear fragment detection.

1. Sample Preparation:

- Accurately weigh approximately 1 mg of this compound.

- Dissolve in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) to create a 1 mg/mL stock solution.

- Perform a serial dilution to a final concentration of ~10 µg/mL. The goal is to avoid overloading the GC column and detector.

2. GC-MS System Parameters:

- GC Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent) is suitable for separating the analyte from any impurities.

- Injection Volume: 1 µL.

- Injector Temperature: 250°C. This ensures rapid volatilization of the analyte without causing pre-column degradation.

- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

- Oven Temperature Program:

- Initial temperature: 80°C, hold for 1 minute.

- Ramp: Increase to 280°C at a rate of 15°C/min.

- Final hold: Hold at 280°C for 5 minutes. This program ensures good peak shape and elution of the analyte.

- Transfer Line Temperature: 280°C. This temperature must be high enough to prevent condensation of the analyte as it passes from the GC to the MS.

3. Mass Spectrometer Parameters:

- Ion Source: Electron Ionization (EI).

- Ion Source Temperature: 230°C. A standard temperature that balances ionization efficiency with minimizing thermal fragmentation.

- Electron Energy: 70 eV. The standard energy for EI, which provides reproducible fragmentation patterns found in spectral libraries.

- Mass Scan Range: 40 - 300 m/z. This range comfortably covers the molecular ion and all predicted key fragments.

- Solvent Delay: 3 minutes. This prevents the high concentration of the solvent from entering and saturating the MS detector.

4. Data Analysis:

- Identify the chromatographic peak corresponding to this compound.

- Extract the mass spectrum from this peak.

- Identify the molecular ion (M•⁺) at m/z 165.

- Correlate the major fragment peaks in the spectrum with the predicted fragmentation pathways outlined in Parts 2 and 4 of this guide.

Experimental Workflow Visualization

Caption: Standard GC-EI-MS workflow for the analysis of a volatile organic compound.

Conclusion

The electron ionization mass spectrum of this compound is predicted to be highly characteristic, defined by a combination of nitro-group-driven eliminations and alkyl-group-driven benzylic cleavage. The presence of a discernible molecular ion at m/z 165, coupled with strong fragment ions at m/z 150 ([M-CH₃]⁺), m/z 148 ([M-OH]⁺), and m/z 119 ([M-NO₂]⁺), provides a robust fingerprint for its identification. Understanding the causal mechanisms behind the formation of these ions—particularly the stability of the resulting cations and the influence of the ortho effect—is paramount for accurate spectral interpretation and confident compound characterization in complex analytical workflows.

References

-

Schmidt, J., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. Available at: [Link]

-

Schmidt, J., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7473, 4-Nitrotoluene. PubChem. Available at: [Link]

-

Lozovoy, V. V., et al. (2006). Mass spectra of para-nitrotoluene and 2,4-dinitrotoluene obtained by ionization and fragmentation with femtosecond laser pulses in atmosphere. ResearchGate. Available at: [Link]

-

Al-Naiema, I. M., & Al-Saad, Z. A. (2020). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC - NIH. Available at: [Link]

-

Benoit, F., & Holmes, J. L. (1970). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. ResearchGate. Available at: [Link]

-

Dantus, M., et al. (2006). ''Spider'' plot of the mass spectrum of o-nitrotoluene. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6944, 2-Nitrotoluene. PubChem. Available at: [Link]

-

NIST (n.d.). 2-Iodo-4-nitrotoluene. NIST WebBook. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69130, this compound. PubChem. Available at: [Link]

-

LibreTexts Chemistry (2021). 2.1: Mass Spectrometry - Fragmentation of Aromatics. LibreTexts. Available at: [Link]

-

Chem Help ASAP (2022). common fragmentation mechanisms in mass spectrometry. YouTube. Available at: [Link]

-

Global Substance Registration System (n.d.). This compound. gsrs. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 308738, 1,2,3-Trimethyl-5-nitrobenzene. PubChem. Available at: [Link]

-

Chad's Prep (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. YouTube. Available at: [Link]

-

NIST (n.d.). Benzene, 1,2,4-trimethyl-. NIST WebBook. Available at: [Link]

-

LibreTexts Chemistry (2023). Mass Spectrometry - Fragmentation Patterns. LibreTexts. Available at: [Link]

-

Michigan State University Department of Chemistry (n.d.). Mass Spectrometry. MSU Chemistry. Available at: [Link]

-

Clark, J. (2015). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]

-

Knowbee (2015). Mass Spectrometry Fragmentation Part 1. YouTube. Available at: [Link]

-

Professor Davis (2013). Introduction to Ionization and Fragmentation in Mass Spectrometry. YouTube. Available at: [Link]

-

Dantus, M., et al. (2019). Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. PMC - NIH. Available at: [Link]

-

LibreTexts Chemistry (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. LibreTexts. Available at: [Link]

Sources

- 1. This compound | C9H11NO2 | CID 69130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. youtube.com [youtube.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. whitman.edu [whitman.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. m.youtube.com [m.youtube.com]

infrared (IR) spectroscopy of 1,2,4-trimethyl-5-nitrobenzene

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of 1,2,4-Trimethyl-5-nitrobenzene

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the infrared (IR) spectroscopic profile of this compound (C₉H₁₁NO₂), a substituted aromatic nitro compound.[1] Designed for researchers, analytical scientists, and professionals in drug development, this document delves into the correlation between molecular structure and vibrational spectra. It offers a detailed interpretation of characteristic absorption bands, a validated experimental protocol for spectral acquisition using Fourier Transform Infrared (FTIR) spectroscopy, and a summary of the key spectral markers essential for the unambiguous identification and characterization of this molecule.

Introduction: The Molecule and the Method

This compound, also known as 5-nitropseudocumene, is an aromatic compound featuring a benzene ring substituted with three methyl groups and a nitro group.[2] The analysis of nitrated aromatic hydrocarbons is of significant interest due to their prevalence as intermediates in chemical synthesis and their potential environmental and toxicological relevance.[3][4][5][6]

Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies, resulting in a unique spectral fingerprint. This fingerprint allows for the identification of functional groups and provides insights into the overall molecular structure. For a molecule like this compound, IR spectroscopy is indispensable for confirming the presence of the nitro group, the aromatic system, and the alkyl substituents, as well as verifying the specific substitution pattern on the ring.[7]

This guide will elucidate the expected IR absorption frequencies for this compound, explain the underlying vibrational principles, and provide a robust methodology for obtaining a high-fidelity spectrum.

Molecular Structure and Predicted Vibrational Modes

The key to interpreting an IR spectrum lies in understanding the molecule's structure and the corresponding vibrational modes of its functional groups.

Caption: Molecular structure of this compound.

The primary IR-active vibrational modes can be categorized as follows:

-

C-H Vibrations: These are separated into aromatic (=C-H) and aliphatic (-C-H) modes. Aromatic C-H stretching occurs at a higher frequency (>3000 cm⁻¹) than aliphatic C-H stretching (<3000 cm⁻¹).[8] Bending vibrations (in-plane and out-of-plane) occur at lower frequencies and are highly informative.

-

Aromatic Ring Vibrations: The C=C bonds within the benzene ring give rise to characteristic stretching vibrations in the 1600-1450 cm⁻¹ region.[8][9]

-

Nitro Group Vibrations: The NO₂ group is a strong chromophore in IR spectroscopy, characterized by two intense stretching bands: an asymmetric stretch (higher frequency) and a symmetric stretch (lower frequency).[10][11][12] Their exact positions are sensitive to electronic effects from the aromatic ring.[13][14]

-

Methyl Group Vibrations: The three CH₃ groups will exhibit characteristic symmetric and asymmetric stretching and bending modes.[15][16]

Detailed Spectral Interpretation

The IR spectrum of this compound can be divided into several key regions. The expected absorption bands and their assignments are summarized in the table below.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity | Notes |

| 3100 - 3000 | Aromatic C-H Stretch | Medium to Weak | The presence of peaks just above 3000 cm⁻¹ is a clear indicator of C-H bonds on an aromatic ring.[8] |

| 2995 - 2850 | Aliphatic C-H Stretch (Methyl) | Strong | Multiple bands are expected due to asymmetric and symmetric stretching of the three CH₃ groups.[9] |

| ~1610 & ~1500 | Aromatic C=C Ring Stretch | Medium | These two bands are characteristic of the benzene ring itself. |

| 1550 - 1490 | Asymmetric NO₂ Stretch | Very Strong | This is one of the most prominent and diagnostic peaks in the spectrum. Conjugation with the aromatic ring shifts this band to a lower frequency compared to aliphatic nitro compounds.[11][12] |

| 1470 - 1440 | Asymmetric CH₃ Bend | Medium | Often referred to as the "scissoring" vibration of the methyl group.[15][16] |

| 1360 - 1315 | Symmetric NO₂ Stretch | Very Strong | The second key diagnostic peak for the nitro group. In aromatic nitro compounds, this band is typically strong, similar in intensity to the asymmetric stretch.[8][10][11] |

| 1390 - 1370 | Symmetric CH₃ Bend | Medium to Weak | Known as the "umbrella" mode. A peak around 1380 cm⁻¹ is characteristic. |

| 900 - 800 | Aromatic C-H Out-of-Plane Bend | Strong | The position of this band is highly diagnostic of the ring substitution pattern. For a 1,2,4,5-tetrasubstituted benzene, a strong absorption is expected in this region, indicating two adjacent free hydrogens. |

| ~850 | C-N Stretch | Medium | The stretching vibration of the bond connecting the nitro group to the aromatic ring. |

Experimental Protocol: High-Fidelity FTIR Analysis

A reliable spectrum is foundational to accurate interpretation. The following protocol outlines the steps for acquiring a high-quality FTIR spectrum of solid this compound.

Caption: Standard workflow for FTIR analysis of a solid sample using the KBr method.

I. Sample Preparation (Potassium Bromide - KBr Pellet Technique)

-

Rationale: This technique disperses the solid sample in an IR-transparent matrix (KBr), minimizing scattering and producing a high-quality transmission spectrum. The compound this compound is a solid at room temperature, making this method suitable.[2][17]

-

Step 1: Grinding: Weigh approximately 1-2 mg of this compound and 100-200 mg of dry, spectroscopy-grade KBr powder. Combine them in an agate mortar.

-

Step 2: Homogenization: Gently grind the mixture with the pestle for 2-3 minutes until it becomes a fine, homogenous powder with a consistent, slightly opaque appearance. This ensures the sample is finely dispersed and reduces particle size effects.

-

Step 3: Pellet Pressing: Transfer a portion of the powder into a pellet press die. Place the die under a hydraulic press and apply pressure of approximately 8-10 metric tons for 1-2 minutes.

-

Step 4: Inspection: Carefully release the pressure and extract the die. The resulting KBr pellet should be thin and transparent or translucent. An opaque or cloudy pellet indicates insufficient grinding or moisture contamination.

II. Instrument Setup and Data Acquisition

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is required.

-

Step 1: Background Collection: Place a pure KBr pellet (or an empty sample holder for an air background) in the spectrometer's sample compartment. Run a background scan to measure the instrument's response and the absorbance of atmospheric CO₂ and H₂O. This spectrum will be automatically subtracted from the sample spectrum.

-

Step 2: Sample Collection: Replace the background pellet with the sample pellet.

-

Step 3: Acquisition Parameters:

-

Scan Range: 4000 cm⁻¹ to 400 cm⁻¹

-

Resolution: 4 cm⁻¹ (provides sufficient detail for most applications)

-

Number of Scans: 32 (co-adding multiple scans improves the signal-to-noise ratio)

-

-

Step 4: Initiate Scan: Begin the data acquisition.

III. Data Processing and Interpretation

-

Step 1: Fourier Transform: The instrument software automatically converts the raw data (interferogram) into the final spectrum (transmittance or absorbance vs. wavenumber).

-

Step 2: Baseline Correction: Apply a baseline correction algorithm to account for any sloping or curved baselines, ensuring accurate peak intensities.

-

Step 3: Peak Analysis: Use the software's tools to identify the precise wavenumbers of the absorption maxima. Compare these experimental values to the expected ranges outlined in Section 3 to confirm the structure of this compound.

Conclusion

The infrared spectrum of this compound is rich with information, providing a definitive fingerprint for its molecular structure. The most telling features are the pair of intense absorption bands for the asymmetric and symmetric stretching of the conjugated nitro group, typically found between 1550-1490 cm⁻¹ and 1360-1315 cm⁻¹, respectively. These, in conjunction with the characteristic absorptions for aromatic C-H, aliphatic C-H, and C=C ring vibrations, allow for confident identification. Furthermore, analysis of the fingerprint region, particularly the C-H out-of-plane bending modes, can corroborate the 1,2,4,5-tetrasubstitution pattern of the benzene ring. By following the detailed experimental protocol provided, researchers can reliably obtain high-quality spectra to support synthesis confirmation, quality control, and further scientific investigation.

References

-

GC/FTIR Study of Nitrated Polycyclic Aromatic Hydrocarbons. Journal of Chromatographic Science. [Link]

-

Infrared of nitro compounds. Chemistry LibreTexts. [Link]

-

Polarized Infrared Radiation in the Study of the Molecular Structure of Substituted Nitrobenzenes. Applied Spectroscopy. [Link]

-

Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

-

This compound. PubChem, National Center for Biotechnology Information. [Link]

-

GC/FTIR Study of Nitrated Polycyclic Aromatic Hydrocarbons. Oxford Academic. [Link]

-

Molecular structure and vibrational spectra of 2, 4, 6 -trimethylbenzene sulphonyl chloride (FTIR & Raman) by quantum chemical calculations. Semantic Scholar. [Link]

-

The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. Journal of the American Chemical Society. [Link]

-

The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. Journal of the American Chemical Society. [Link]

-

This compound. Global Substance Registration System (GSRS). [Link]

-

IR: nitro groups. University of Calgary. [Link]

-

FTIR analysis and evaluation of carcinogenic and mutagenic risks of nitro-polycyclic aromatic hydrocarbons in PM1.0. ResearchGate. [Link]

-

Nitro compound infrared spectra. Chemistry LibreTexts. [Link]

-

The Infrared Spectra of Nitro and Other Oxidized Nitrogen Compounds. Journal of the American Chemical Society. [Link]

-

IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase, ab initio analysis of vibrational spectra and reliable force fields of nitrobenzene and 1,3,5-trinitrobenzene. ResearchGate. [Link]

-

Molecular structure and vibrational spectra of 2, 4, 6 -trimethylbenzene sulphonyl chloride (FTIR & Raman) by quantum chemical calculations. ResearchGate. [Link]

-

1,2,3-Trimethyl-5-nitrobenzene. PubChem, National Center for Biotechnology Information. [Link]

-

Determination of nitrated polynuclear aromatic hydrocarbons in particulate extracts by using capillary column gas chromatography with nitrogen selective detection. ACS Publications. [Link]

-

Benzene, 1,3,5-trimethyl-2-nitro-. NIST WebBook. [Link]

-

Analysis of nitrated polycyclic aromatic hydrocarbons. ResearchGate. [Link]

-

Infrared spectrum of 1,3,5-trimethylbenzene. Doc Brown's Chemistry. [Link]

-

Benzene, 1,2,4-trimethyl-. NIST WebBook. [Link]

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. academic.oup.com [academic.oup.com]

- 4. academic.oup.com [academic.oup.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. C9H12 infrared spectrum of 1,3,5-trimethylbenzene prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of mesitylene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. Chemistry: Nitro compound infrared spectra [openchemistryhelp.blogspot.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. This compound | 610-91-3 [chemicalbook.com]

An In-depth Technical Guide to the Solubility of 1,2,4-Trimethyl-5-nitrobenzene in Organic Solvents

This guide provides a comprehensive technical overview of the solubility of 1,2,4-trimethyl-5-nitrobenzene in organic solvents. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the physicochemical properties of the compound, predicts its solubility profile based on structural analogy, outlines detailed experimental protocols for solubility determination, and explores theoretical models for data correlation. The insights provided herein are grounded in established scientific principles to empower informed decision-making in laboratory and industrial settings.

Introduction: The Significance of Understanding Solubility

This compound, a substituted nitroaromatic compound, serves as a crucial intermediate in the synthesis of various organic molecules, including pharmaceuticals and dyes. The efficiency of its synthesis, purification, and formulation is intrinsically linked to its solubility in different organic solvents. A thorough understanding of its solubility behavior is paramount for optimizing reaction conditions, developing robust crystallization processes for purification, and formulating products with desired bioavailability and stability. This guide aims to provide a foundational understanding of these aspects, bridging the gap between theoretical principles and practical laboratory applications.

Physicochemical Properties of this compound

The solubility of a compound is governed by its molecular structure and the resulting physicochemical properties. This compound possesses a moderately polar character arising from the presence of the electron-withdrawing nitro group on the nonpolar trimethylbenzene backbone. This duality in its structure dictates its interaction with various solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₂ | [1] |

| Molecular Weight | 165.19 g/mol | [1] |

| Appearance | Solid | [2] |

| Melting Point | 68-72 °C | [3] |

| Boiling Point | 265 °C | [3] |

| Computed XLogP3 | 2.8 | [1] |

The XLogP3 value suggests a moderate lipophilicity, indicating that the compound will likely exhibit good solubility in a range of organic solvents.[1]

Predicted Solubility Profile

Table 2: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Specific Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl group can engage in dipole-dipole interactions with the nitro group, while the alkyl chain interacts favorably with the trimethylbenzene moiety. |

| Polar Aprotic | Acetone, Acetonitrile | High | These solvents are effective at solvating moderately polar compounds through dipole-dipole interactions. |

| Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Very High | These are strong polar aprotic solvents capable of dissolving a wide array of organic compounds. | |

| Moderately Polar | Ethyl Acetate | High | Possesses both polar (ester group) and nonpolar (alkyl chain) characteristics, making it a versatile solvent for moderately polar solutes. |

| Dichloromethane, Chloroform | Moderate to High | These halogenated solvents can effectively solvate a broad range of organic molecules. | |

| Nonpolar | Toluene, Benzene | Moderate to High | The aromatic rings of the solvent can participate in π-π stacking interactions with the benzene ring of the solute.[4] |

| Hexane, Cyclohexane | Low to Moderate | The significant nonpolar character of these solvents may not effectively solvate the polar nitro group, limiting solubility. |

Note: This table serves as a predictive guideline. For precise applications, experimental verification is essential.

Experimental Determination of Solubility

Accurate and reproducible solubility data is the cornerstone of process development and formulation. The isothermal equilibrium method, often referred to as the shake-flask method, is a robust and widely accepted technique for determining the equilibrium solubility of a solid in a liquid solvent.[9] This is followed by a gravimetric analysis to quantify the dissolved solute.

Detailed Experimental Protocol: Isothermal Equilibrium (Shake-Flask) Method

-

Preparation of Saturated Solution:

-

Add an excess amount of crystalline this compound to a series of sealed vials, each containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-